molecular formula C11H10OS B1363729 2-(4-Methoxyphenyl)thiophene CAS No. 42545-43-7

2-(4-Methoxyphenyl)thiophene

Cat. No. B1363729
CAS RN: 42545-43-7
M. Wt: 190.26 g/mol
InChI Key: TWKDIVDAGCWHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Methoxyphenyl)thiophene” is a chemical compound with the CAS Number: 42545-43-7 . It has a molecular weight of 190.27 and its molecular formula is C11H10OS . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenyl)thiophene” consists of a thiophene ring attached to a phenyl ring via a carbon atom. The phenyl ring carries a methoxy group at the para position .


Physical And Chemical Properties Analysis

“2-(4-Methoxyphenyl)thiophene” is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are also provided .

Scientific Research Applications

Hole-Transporting Molecules in Solar Cells

  • Research Focus : Development of hole-transporting small molecules based on thiophene cores for enhancing the efficiency of perovskite solar cells.
  • Key Findings : Electron-rich molecules containing thiophene cores with arylamine side groups, including derivatives of 2-(4-Methoxyphenyl)thiophene, achieved high power conversion efficiencies (up to 15.4%) in perovskite-based solar cells, offering potential alternatives to expensive materials like spiro-OMeTAD (Li et al., 2014).

Antimicrobial and Antioxidant Activities

  • Research Focus : Exploring the antimicrobial and antioxidant properties of compounds synthesized from 2-(4-Methoxyphenyl)thiophene.
  • Key Findings : Certain synthesized compounds showed remarkable antibacterial and antifungal properties, along with profound antioxidant potential, indicating potential applications in pharmaceuticals (Raghavendra et al., 2016).

Material Science and Pharmaceuticals

  • Research Focus : Investigating the wide spectrum of biological activities and applications in material science of substituted thiophenes.
  • Key Findings : Substituted thiophenes, including derivatives of 2-(4-Methoxyphenyl)thiophene, have shown a range of biological activities and are utilized in applications like thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018).

Corrosion Inhibition in Carbon Steel

  • Research Focus : Examining the use of methoxy-substituted phenylthienyl benzamidines as corrosion inhibitors for carbon steel.
  • Key Findings : Derivatives of 2-(4-Methoxyphenyl)thiophene effectively inhibited corrosion in carbon steel, with one derivative reaching an inhibition efficiency of 95% (Fouda et al., 2020).

Tuning Optical Properties in Polymers

Tumor Cell Selectivity in Medicinal Chemistry

  • Research Focus : Investigating the anti-proliferative activity and tumor cell selectivity of thiophene derivatives, including 2-(4-Methoxyphenyl)thiophene, in cancer treatment.
  • Key Findings : Certain thiophene derivatives demonstrated pronounced anti-proliferative activity with high tumor cell selectivity, offering insights into developing targeted cancer therapies (Thomas et al., 2017).

Electrochromic Properties in Advanced Materials

  • Research Focus : Assessing the electrochromic properties of thiophene derivatives, including 2-(4-Methoxyphenyl)thiophene, for potential applications in electronic devices.
  • Key Findings : These derivatives were found to be effective in electrochromic devices, switching between different colors and demonstrating potential for use in smart windows or displays (Capan & Ozturk, 2014).

Synthesis and Pharmaceutical Applications

  • Research Focus : Synthesizing novel compounds using 2-(4-Methoxyphenyl)thiophene for potential pharmaceutical applications.
  • Key Findings : The synthesized compounds showed promise in antiviral activity, indicating their potential in the pharmaceutical industry (FathimaShahana & Yardily, 2020).

Safety And Hazards

The safety information for “2-(4-Methoxyphenyl)thiophene” includes pictograms GHS07, signal word warning, and hazard statements H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

2-(4-methoxyphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-12-10-6-4-9(5-7-10)11-3-2-8-13-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKDIVDAGCWHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377731
Record name 2-(4-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)thiophene

CAS RN

42545-43-7
Record name 2-(4-Methoxyphenyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42545-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

23.30 g of thiophene (0.277 mole) and 140 ml of dry THF were introduced into a 500 ml three-necked round bottom flask placed under nitrogen; after cooling to -20° C., 160 ml of butyllithium (46 M/1 in hexane) were run in slowly; the temperature was allowed to return to 0° C.; time 2 hours 30 min. 34.6 g (0.254 M) of ZnCl2 and 275 ml of dry THF were charged under nitrogen into a one-liter three-necked vessel with mechanical stirring. After allowing to dissolve, the above solution was run in over 30 min; the reaction was slightly exothermic. 20 ml of THF were added again for rinsing. 0.3907 g (6.80 ×10-4 mole) of Pd(DBA)2, 0.714 g (2.72 ×103 mole) of TPP and 220 ml of dry THF were charged into a 2 liter three-necked vessel placed under nitrogen; after allowing to react (10 min), 45.9 g (0.245 mole) of para-bromoanisole were added and the above solution was run in at normal temperature; heating under reflux was carried out for 16 hours. After allowing to cool, water was added and the mixture was extracted with ethyl acetate; the material was washed with water, dried over MgSO4 and was evaporated down; a solid was recovered. 27.3 g of a solid were obtained by recrystallization (melting point: 111° C.) (2-paramethoxyphenylthiophene).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
45.9 g
Type
reactant
Reaction Step Five
Name
Quantity
275 mL
Type
reactant
Reaction Step Six
Name
Quantity
34.6 g
Type
catalyst
Reaction Step Six
Name
Quantity
220 mL
Type
reactant
Reaction Step Seven
Quantity
0.3907 g
Type
catalyst
Reaction Step Seven
Name
Yield
58.6%

Synthesis routes and methods II

Procedure details

p-Bromoanisole and thiophene-2-boronic acid were treated in a manner similar to Reference Example 20-(1) to give 2-(4-methoxyphenyl)thiophene as a pale yellow solid. APCI-Mass m/Z 191 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)thiophene
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)thiophene
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxyphenyl)thiophene
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxyphenyl)thiophene
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxyphenyl)thiophene
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxyphenyl)thiophene

Citations

For This Compound
94
Citations
T Trinh - 2020 - scholars.carroll.edu
As the concern for global climate change has increased throughout the years, research involving renewable and non-carbon emitting sources of energy, including wind and solar, has …
Number of citations: 0 scholars.carroll.edu
AK Hama, MAS Algso, E Kavak, A Kivrak - Russian Journal of Organic …, 2020 - Springer
The Sonogashira cross coupling reaction of 2-bromo-5-(4-methoxyphenyl)thiophene and 1-ethynyl-2-(methylsulfanyl)benzene gave 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]…
Number of citations: 3 link.springer.com
I McSherry - 1996 - search.proquest.com
The synthesis and mesomorphic properties of sixteen novel classes of chiral thiophene-based three-ring esters (Series 7-ATP7, 123 compounds) is reported. Preliminary studies …
Number of citations: 3 search.proquest.com
KS Rakesh, S Jagadish, TR Swaroop… - Medicinal …, 2015 - ingentaconnect.com
2,4-Disubstituted thiophene derivatives were synthesized and assessed for antiinflammatory and anti-cancer activities by targeting two important enzymes of the arachidonic acid …
Number of citations: 38 www.ingentaconnect.com
A Roviello, A Buono, A Carella… - Journal of Polymer …, 2007 - Wiley Online Library
An easy synthetic procedure for soluble poly[3‐(4‐alcoxyphenyl)thiophene]s is reported. The polymers present a high regioregularity degree as determined by both UV–vis spectra and …
Number of citations: 34 onlinelibrary.wiley.com
DJ Byron, L Komitov, AS Matharu, I MCsherry… - Journal of Materials …, 1996 - pubs.rsc.org
The synthesis and liquid crystal properties of (R)–(–)-4-(l-methylheptyloxycarbonyl)phenyl 5-(4-decyloxyphenyl)thiophene-2-carboxylate is reported. This material exhibits the following …
Number of citations: 51 pubs.rsc.org
T Rasheed, N Rasool, M Noreen, Y Gull… - Journal of Sulfur …, 2015 - Taylor & Francis
A series of novel 2-aryl 1 -4-bromothiophenes (2a–f), biarylthiophenes with non-identical aryl groups (3a–e) and biarylthiophenes with identical aryl groups (4a–f) were synthesized in …
Number of citations: 13 www.tandfonline.com
SG Chong, S Suzuki, T Suzuki… - Bulletin of the Chemical …, 2023 - journal.csj.jp
4-Methoxyphenyl-substituted di(2-thienyl)methyliums were designed and synthesized as a new class of cationic dyes exhibiting absorption in the visible (Vis) and near-infrared (NIR) …
Number of citations: 1 www.journal.csj.jp
M Irie, K Sakemura, M Okinaka… - The Journal of Organic …, 1995 - ACS Publications
Bis (2, 4-dimethyl-5-phenylthiophene-3-yl) perfluorocyclopentenes having hydrogen, methoxy, diethylamino, or cyano substituents at para-positions of the phenyl groups were …
Number of citations: 511 pubs.acs.org
M Nilsson, C Ullenius, E Hemmer… - Acta Chemica …, 1970 - actachemscand.org
RESULTS So far we have not obtained analytically pure 2-thienylcopper. Ether, copper (I) bromide, and also some lithium bromide are retained. Attempts were made to estimate the …
Number of citations: 49 actachemscand.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.